molecular formula C15H17NO4 B2725705 N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]-1-BENZOFURAN-2-CARBOXAMIDE CAS No. 1421462-25-0

N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]-1-BENZOFURAN-2-CARBOXAMIDE

Cat. No.: B2725705
CAS No.: 1421462-25-0
M. Wt: 275.304
InChI Key: DYXVDGXKCDOZQY-UHFFFAOYSA-N
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Description

N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran ring, a cyclopentyl group with hydroxyl and hydroxymethyl substituents, and a carboxamide functional group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran ring and the cyclopentyl group separately. The benzofuran ring can be synthesized through a cyclization reaction involving phenol derivatives and acyl chlorides under acidic conditions. The cyclopentyl group with hydroxyl and hydroxymethyl substituents can be prepared via selective hydroxylation and methylation reactions.

Once both fragments are prepared, they are coupled through an amide bond formation reaction. This step often involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions with halogens or nitro groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nitro compounds (HNO3)

Major Products

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of alcohols or amines

    Substitution: Formation of halogenated or nitrated benzofuran derivatives

Scientific Research Applications

N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl and carboxamide groups can form hydrogen bonds with active sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(trifluoromethyl)benzamide
  • N-cyclopentyl-3-hydroxy-4-methoxybenzamide
  • N-cyclopentyl-3-hydroxy-4-methoxybenzamide

Uniqueness

N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-1-benzofuran-2-carboxamide is unique due to its combination of a benzofuran ring and a cyclopentyl group with hydroxyl and hydroxymethyl substituents. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c17-8-10-5-11(7-12(10)18)16-15(19)14-6-9-3-1-2-4-13(9)20-14/h1-4,6,10-12,17-18H,5,7-8H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYXVDGXKCDOZQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(C1CO)O)NC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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